

Measuring GLS1 Inhibition with Glutaminase-IN-1: Application Notes and Protocols

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Compound of Interest		
Compound Name:	Glutaminase-IN-1	
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Abstract

Glutaminase 1 (GLS1), a key enzyme in glutamine metabolism, is a critical target in cancer therapy and other diseases characterized by metabolic dysregulation.[1][2][3][4][5][6][7][8] This document provides detailed application notes and protocols for measuring the inhibition of GLS1 using Glutaminase-IN-1, a potent and selective allosteric inhibitor. Glutaminase-IN-1, a derivative of the well-characterized inhibitor CB-839, incorporates a 1,3,4-selenadiazole moiety, which contributes to its high potency.[9][10][11][12] These protocols are designed for researchers in academic and industrial settings to accurately assess the biochemical and cellular activity of Glutaminase-IN-1 and other potential GLS1 inhibitors.

Introduction to Glutaminase-IN-1

Glutaminase-IN-1 is a highly potent, allosteric inhibitor of the kidney-type glutaminase (KGA) isoform of GLS1.[9][11][12] Its mechanism of action involves binding to a site distinct from the glutamine binding pocket, leading to conformational changes that inactivate the enzyme.[1][2] [13] As a derivative of CB-839, it shares a similar core structure but exhibits enhanced cellular uptake and antitumor activity.[9][11][12]

Chemical and Physical Properties of Glutaminase-IN-1



Property	Value	
IUPAC Name	N-[5-[4-[6-[[2-[3- (trifluoromethoxy)phenyl]acetyl]amino]-3- pyridazinyl]butyl]-1,3,4-selenadiazol-2-yl]-2- pyridineacetamide[10]	
Synonyms	GLS-IN-1, GLS Inhibitor 1, CB-839 derivative[9] [10][11]	
CAS Number	2247127-79-1[10][14]	
Molecular Formula	C ₂₆ H ₂₄ F ₃ N ₇ O ₃ Se[10]	
Molecular Weight	618.5 g/mol [10]	
Solubility	Sparingly soluble in DMSO (1-10 mg/ml)[10]	

Quantitative Data: Inhibitory Activity of Glutaminase-IN-1

The inhibitory potency of **Glutaminase-IN-1** has been characterized in both biochemical and cell-based assays.

Table 1: Biochemical Inhibition of GLS1 by Glutaminase-IN-1

Enzyme	Assay Condition	IC ₅₀	Reference
Kidney-Type Glutaminase (KGA/GLS1)	Recombinant human enzyme	1 nM	[9][10][11][12]
Glutamate Dehydrogenase (GDH)	>13 μM	[10]	

Table 2: Cellular Antiproliferative Activity of Glutaminase-IN-1

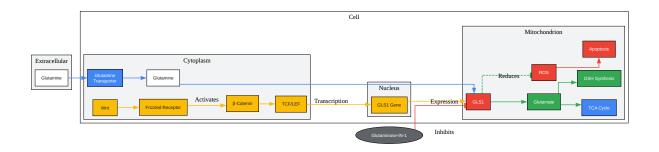


Cell Line	Cancer Type	IC50	Reference
HCT116	Colon Cancer	9 nM	[10][11][12]
A549	Lung Cancer	17 nM	[10][11][12]
Caki-1	Kidney Cancer	19 nM	[10][11][12]
H22	Liver Cancer	6.78 μΜ	[10][11][12]

Signaling Pathways and Experimental Workflows Glutaminase 1 Signaling Pathway

GLS1 plays a central role in cellular metabolism, converting glutamine to glutamate. This process is crucial for replenishing the tricarboxylic acid (TCA) cycle, synthesizing antioxidants like glutathione (GSH), and providing precursors for nucleotide and amino acid synthesis.[4][5] [15][16] Inhibition of GLS1 disrupts these processes, leading to increased reactive oxygen species (ROS), cell cycle arrest, and apoptosis.[7] The Wnt/β-catenin signaling pathway has been shown to regulate glutamine metabolism, in part by influencing the expression of GLS1. [1]





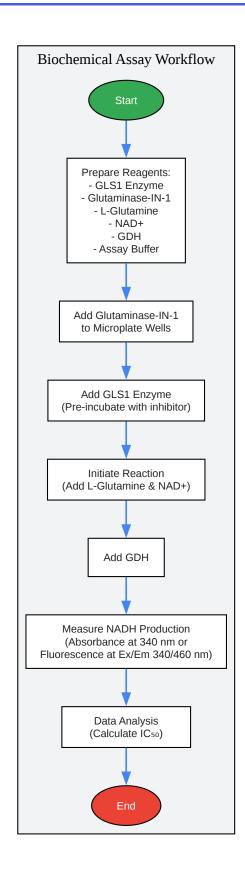
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Caption: GLS1 Signaling Pathway and Point of Inhibition.

Experimental Workflow for Biochemical GLS1 Inhibition Assay

A common method to measure GLS1 activity is a coupled-enzyme assay. GLS1 converts glutamine to glutamate, and the subsequent deamination of glutamate by glutamate dehydrogenase (GDH) is coupled to the reduction of NAD+ to NADH, which can be monitored by an increase in absorbance or fluorescence.





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Caption: Workflow for a coupled GLS1 biochemical assay.



Experimental Protocols Protocol 1: Biochemical GLS1 Inhibition Assay (Coupled Enzyme Assay)

This protocol describes a fluorometric assay to determine the IC₅₀ of **Glutaminase-IN-1**.

Materials:

- Recombinant human GLS1 (His-tagged)
- Glutaminase-IN-1
- L-Glutamine
- β-Nicotinamide adenine dinucleotide (NAD+)
- Glutamate Dehydrogenase (GDH)
- Assay Buffer: 50 mM Tris-HCl, pH 8.0, 100 mM KCl, 1 mM DTT
- · 96-well black, flat-bottom microplate
- Fluorescent microplate reader

Procedure:

- Reagent Preparation:
 - Prepare a 2X stock solution of GLS1 enzyme in Assay Buffer.
 - Prepare serial dilutions of Glutaminase-IN-1 in DMSO, then dilute further in Assay Buffer to achieve the final desired concentrations. The final DMSO concentration should be kept below 1%.
 - Prepare a 2X substrate solution containing L-Glutamine and NAD+ in Assay Buffer.
 - Prepare a solution of GDH in Assay Buffer.



Assay Protocol:

- Add 25 μL of the Glutaminase-IN-1 dilutions or vehicle control (Assay Buffer with DMSO)
 to the wells of the 96-well plate.
- Add 25 μL of the 2X GLS1 enzyme solution to each well.
- Incubate the plate at room temperature for 30 minutes to allow the inhibitor to bind to the enzyme.
- Initiate the reaction by adding 50 μL of the 2X substrate solution to each well.
- Add 10 μL of the GDH solution to each well.
- Immediately place the plate in a microplate reader and measure the fluorescence (Excitation: 340 nm, Emission: 460 nm) every minute for 30-60 minutes at 37°C.

Data Analysis:

- Determine the reaction rate (slope of the linear portion of the fluorescence vs. time curve).
- Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
- Calculate the IC₅₀ value by fitting the data to a four-parameter logistic equation.

Protocol 2: Cell-Based GLS1 Inhibition Assay (Cell Proliferation)

This protocol measures the effect of **Glutaminase-IN-1** on the proliferation of cancer cells.

Materials:

- HCT116 colon cancer cells (or other sensitive cell line)
- Complete cell culture medium (e.g., DMEM with 10% FBS, 2 mM L-glutamine)
- Glutaminase-IN-1



- Cell proliferation reagent (e.g., CellTiter-Glo®, MTT, or SRB)
- 96-well clear, flat-bottom cell culture plate
- Luminometer, spectrophotometer, or plate reader

Procedure:

- Cell Seeding:
 - Trypsinize and count HCT116 cells.
 - \circ Seed the cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 μL of complete medium.
 - Incubate the plate overnight at 37°C in a 5% CO2 incubator.
- Compound Treatment:
 - Prepare serial dilutions of Glutaminase-IN-1 in complete medium.
 - $\circ\,$ Remove the medium from the wells and add 100 μL of the compound dilutions or vehicle control.
 - Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
- Cell Viability Measurement:
 - After the incubation period, measure cell viability using a chosen proliferation reagent according to the manufacturer's instructions.
- Data Analysis:
 - Normalize the data to the vehicle-treated control wells.
 - Plot the percentage of cell viability against the logarithm of the inhibitor concentration.
 - Calculate the IC₅₀ value using a non-linear regression curve fit.



Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful technique to verify the direct binding of an inhibitor to its target protein in a cellular context. Ligand binding stabilizes the target protein, leading to a higher melting temperature.

Materials:

- HCT116 cells
- Glutaminase-IN-1
- PBS (Phosphate-Buffered Saline) with protease inhibitors
- Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)
- · PCR thermocycler or heating block
- Centrifuge
- SDS-PAGE and Western blotting reagents
- Anti-GLS1 antibody
- Anti-β-actin antibody (loading control)

Procedure:

- Cell Treatment and Lysis:
 - Treat HCT116 cells with Glutaminase-IN-1 or vehicle (DMSO) for 1-2 hours.
 - Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.
 - Lyse the cells by sonication or three freeze-thaw cycles.
 - Clarify the lysate by centrifugation at high speed to remove cell debris.



Thermal Challenge:

- Aliquot the cell lysate into PCR tubes.
- Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermocycler, followed by cooling at room temperature for 3 minutes.
- Separation of Soluble and Aggregated Proteins:
 - Centrifuge the heated lysates at high speed to pellet the aggregated proteins.
 - Carefully collect the supernatant containing the soluble proteins.
- Analysis by Western Blot:
 - Determine the protein concentration of the soluble fractions.
 - Resolve equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
 - Probe the membrane with primary antibodies against GLS1 and a loading control (e.g., β-actin).
 - Use a secondary antibody conjugated to HRP and detect the signal using a chemiluminescence substrate.
- Data Analysis:
 - Quantify the band intensities for GLS1 and the loading control.
 - Plot the normalized GLS1 band intensity against the temperature for both vehicle- and
 Glutaminase-IN-1-treated samples.
 - A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

Conclusion



Glutaminase-IN-1 is a valuable tool for studying the role of GLS1 in various biological processes and for the development of novel therapeutics. The protocols provided here offer robust methods for characterizing the inhibitory activity and cellular effects of **Glutaminase-IN-1** and other GLS1 inhibitors. Careful execution of these experiments will provide reliable and reproducible data for researchers in the field of cancer metabolism and drug discovery.

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